molecular formula C14H11ClO4 B8338947 5-Chloro-2-(2'-methoxyphenoxy)benzoic acid

5-Chloro-2-(2'-methoxyphenoxy)benzoic acid

Cat. No.: B8338947
M. Wt: 278.69 g/mol
InChI Key: ZBWSQDACMJUTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2'-methoxyphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO4 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

5-chloro-2-(2-methoxyphenoxy)benzoic acid

InChI

InChI=1S/C14H11ClO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(15)8-10(11)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

ZBWSQDACMJUTSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichlorobenzoic acid (9.5 g.), 2-methoxyphenol (7.4 g.) and copper bronze (1.0 g.) is added to a solution of sodium methoxide in methanol prepared from sodium (2.53 g.) and methanol (50 ml.). The excess methanol is evaporated and 1,2-dichlorobenzene (50 ml.) is added to the residue. The mixture is stirred and heated under reflux for 2.5 hours. The mixture is cooled, acidified with 3N hydrochloric acid, filtered to remove copper bronze and extracted with chloroform. The organic layer is separated and extracted with saturated sodium hydrogen carbonate solution. The sodium hydrogen carbonate extract is acidified. The precipitate is filtered off, dissolved in toluene, and the toluene solution treated with carbon, filtered and the solvent evaporated. The solid residue is recrystallised from toluene-petroleum ether (b.p. 60°-80° C.) to give 5-chloro-2-(2'-methoxyphenoxy)benzoic acid, m.p. 115°-118° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
1 g
Type
catalyst
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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